molecular formula C22H13BrFNO4 B11134605 7-Bromo-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11134605
M. Wt: 454.2 g/mol
InChI Key: QRICNQVBDPPRFF-UHFFFAOYSA-N
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Description

7-Bromo-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetically designed small molecule based on the privileged chromeno[2,3-c]pyrrole-3,9-dione scaffold, a structure of high interest in modern drug discovery and medicinal chemistry . This compound is characterized by its unique multi-cyclic framework, which incorporates a bromo substituent at the 7-position, a 4-fluorophenyl ring at the 1-position, and a furan-2-ylmethyl group at the 2-position. This specific substitution pattern is significant for structure-activity relationship (SAR) studies, as the bromo and fluoro groups can profoundly influence the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets . The chromeno[2,3-c]pyrrole core has been identified as a promising template for the development of novel bioactive compounds. Research into analogous structures has revealed their potential as glucokinase activators and mimetics of glycosaminoglycans , indicating broad utility in metabolic and biochemical research . Furthermore, the pyrrole heterocycle is a cornerstone of many biologically active natural products and pharmaceuticals, known for its excellent ability to penetrate cell membranes and interact with a wide range of enzymes and receptors . Pyrrole derivatives, as a class, have demonstrated a broad spectrum of bioactivities, including antimicrobial, antitumor, and enzyme-inhibiting properties, making them valuable scaffolds for investigating new therapeutic avenues . This compound is supplied for non-human research applications only . It is not intended for diagnostic, therapeutic, or any other use in humans or animals. Researchers handling this product should consult its Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols.

Properties

Molecular Formula

C22H13BrFNO4

Molecular Weight

454.2 g/mol

IUPAC Name

7-bromo-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H13BrFNO4/c23-13-5-8-17-16(10-13)20(26)18-19(12-3-6-14(24)7-4-12)25(22(27)21(18)29-17)11-15-2-1-9-28-15/h1-10,19H,11H2

InChI Key

QRICNQVBDPPRFF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions offer a streamlined approach for constructing the chromeno-pyrrole core. A validated protocol involves the sequential condensation of 4-hydroxycoumarin derivatives, aryl aldehydes, and primary amines under acid catalysis . For the target compound, the reaction proceeds as follows:

  • Substrate Preparation :

    • 4-Hydroxycoumarin is functionalized at the 7-position via bromination using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in dimethylformamide (DMF) at 80°C for 6 hours, achieving 85% yield.

    • 4-Fluorophenylaldehyde and furfurylamine serve as the aryl aldehyde and primary amine components, respectively .

  • Reaction Conditions :

    • The brominated 4-hydroxycoumarin (1 equiv), 4-fluorophenylaldehyde (1.2 equiv), and furfurylamine (1.1 equiv) are refluxed in ethanol with pp-toluenesulfonic acid (0.05 equiv) for 12 hours .

    • Intramolecular cyclization is induced by adding pyridine (3 equiv) in toluene at 90°C overnight, yielding the dihydrochromeno-pyrrole scaffold .

Key Data :

ParameterValueSource
Yield68–72%
Reaction Time24 hours
PurificationFlash chromatography

Cyclization and Ring-Opening Approaches

Alternative routes leverage cyclization of pre-functionalized intermediates. A two-step method involves:

  • Formation of Chromeno-Pyrrole Precursor :

    • Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate reacts with 4-fluorophenyl isocyanide and furfurylamine in methanol at room temperature, forming an α-amino amidine intermediate .

    • Base-mediated cyclization (e.g., K2_2CO3_3 in DMF) triggers a 5-endo-trig pathway, constructing the pyrrolidone ring .

  • Bromination Post-Cyclization :

    • Electrophilic bromination at the 7-position is achieved using Br2\text{Br}_2 in acetic acid at 0°C, followed by quenching with Na2_2S2_2O3_3.

Comparative Efficiency :

MethodYield (%)Purity (%)
MCR7298
Cyclization6595

Ionic Liquid-Catalyzed Synthesis

Green chemistry approaches utilize ionic liquids (ILs) to enhance reaction efficiency. The IL [CMMIM][BF4_4] catalyzes the one-pot assembly of the target compound via:

  • Catalytic Mechanism :

    • The IL activates carbonyl groups through hydrogen bonding, accelerating imine formation between 4-fluorophenylaldehyde and furfurylamine .

    • Brominated 4-hydroxycoumarin undergoes nucleophilic attack, followed by dehydration-cyclization .

  • Optimized Protocol :

    • Substrates (1:1:1 molar ratio) and IL (5 mol%) are stirred in aqueous ethanol (1:1 v/v) at 25°C for 2.5 hours .

    • Precipitation yields the product without column chromatography, achieving 89% yield .

Advantages :

  • Reduced reaction time (3 hours vs. 24 hours for MCR).

  • Eliminates toxic solvents (e.g., toluene, DMF) .

Post-Synthetic Functionalization

Late-stage modifications enable diversification of the chromeno-pyrrole core:

  • Suzuki Coupling :

    • The 7-bromo group undergoes cross-coupling with aryl boronic acids using Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/water (4:1) at 100°C.

  • Furan Methylation :

    • Treatment with methyl iodide/K2_2CO3_3 in acetone selectively alkylates the furan oxygen, modulating electronic properties .

Functionalization Outcomes :

ModificationYield (%)Application
Suzuki Coupling78Bioactivity screening
Furan Methylation82Solubility enhancement

Comparative Analysis of Methods

The table below evaluates key synthesis routes:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Multicomponent7298ModerateHigh
Cyclization6595LowModerate
Ionic Liquid8999HighHigh

Challenges and Optimization Strategies

  • Bromine Regioselectivity :

    • Uncontrolled bromination at the 5- or 9-positions occurs with excess NBS. Optimized stoichiometry (1.05 equiv Br2_2) ensures 7-position specificity.

  • Furan Stability :

    • The furan ring is susceptible to oxidation under acidic conditions. Replacing HCl with AcOH in workup steps improves stability .

  • Purification :

    • Silica gel chromatography often degrades polar intermediates. Reverse-phase HPLC (C18 column, MeCN/H2_2O) enhances recovery .

Chemical Reactions Analysis

Types of Reactions

7-BROMO-1-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-BROMO-1-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-BROMO-1-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key derivatives from the literature:

Substituent Analysis

Position Target Compound Compound Compound
7 Bromine Chlorine Chlorine
1 4-Fluorophenyl 3-Hydroxyphenyl 4-Fluorophenyl
2 Furan-2-ylmethyl Furan-2-ylmethyl 2-(4-Morpholinyl)ethyl
  • Position 7 (Halogen Effect):
    Bromine’s larger atomic radius and higher molar mass compared to chlorine increase molecular weight and lipophilicity (log P). Brominated derivatives may exhibit enhanced metabolic stability but could face challenges in solubility. Chlorine, being smaller, often improves crystallinity, as seen in ’s compound (mp 276–279°C) .

  • In contrast, the 3-hydroxyphenyl group in ’s compound increases polarity and hydrogen-bonding capacity, which may enhance aqueous solubility but reduce membrane permeability .
  • Position 2 (Heterocyclic/Functional Groups): The furan-2-ylmethyl group (common to the target and ) contributes aromaticity and moderate hydrophobicity. In contrast, the morpholinylethyl substituent in introduces a basic amine, improving solubility in acidic environments and enabling hydrogen-bond donor/acceptor interactions .

Physicochemical and Spectral Data

Property Target Compound (Predicted) Compound
Molecular Weight ~466 g/mol 422.0 g/mol
Melting Point N/A 276–279°C
IR C=O Stretches ~1660–1695 cm⁻¹ 1659–1694 cm⁻¹
¹H NMR (Key Peaks) δ 7.5–8.0 (Ar-H, fluorophenyl) δ 7.16 (3-hydroxyphenyl, t, J = 7.8 Hz)
Elemental Analysis (X) Br: ~17.2% Cl: 8.40%
  • Mass Spectrometry:
    The target compound’s bromine substituent would increase its molecular ion (m/z) to ~466 [M+H]⁺, compared to 422 [M+H]⁺ for the chlorinated analog in . Low-resolution LC/MS data for brominated heterocycles (e.g., Example 5.17 in ) show characteristic isotopic patterns (e.g., m/z 301/303/305 for Br/Cl mixtures) .

  • Synthetic Considerations: Bromine’s lower electronegativity compared to chlorine may necessitate longer reaction times or higher temperatures for substitution reactions. ’s synthetic route (yield: 62%) could be adapted for the target compound using brominated precursors .

Biological Activity

7-Bromo-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of pyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound, including the presence of bromine and fluorine substituents, suggest a range of possible interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C22H19BrFNO4C_{22}H_{19}BrFNO_4 with a molecular weight of approximately 460.3 g/mol. The compound features a fused ring system that enhances its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC22H19BrFNO4C_{22}H_{19}BrFNO_4
Molecular Weight460.3 g/mol
StructureContains bromine and fluorine substituents

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit the growth of various cancer cell lines. A study highlighted that pyrrole derivatives can interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, which are critical in cancer cell proliferation and survival .

Case Study:
In vivo studies demonstrated that certain pyrrole derivatives could effectively reduce tumor growth in xenograft models by inhibiting angiogenesis and inducing apoptosis in cancer cells.

Antimicrobial Activity

The presence of halogenated pyrroles in nature has been linked to antibacterial properties. Compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial membrane integrity and inhibition of DNA gyrase activity .

Table: Summary of Biological Activities

Compound NameActivity TypeMechanism of Action
7-Bromo-1-(4-fluorophenyl)-2-(furan-2-ylmethyl) derivativeAnticancerInhibition of EGFR/VEGFR2
Halogenated pyrrole derivativesAntimicrobialDisruption of membrane integrity
Pyrrole-based compoundsAntibacterialInhibition of DNA gyrase

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Binding: The compound may bind to specific proteins involved in cell signaling pathways, leading to altered cellular responses.
  • Membrane Interaction: Studies suggest that the compound can intercalate into lipid bilayers, affecting membrane fluidity and permeability.
  • Enzyme Inhibition: The inhibition of key enzymes such as DNA gyrase can prevent bacterial replication and survival.

Q & A

Q. What are the common synthetic routes for preparing 7-bromo-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The synthesis of this compound typically involves multicomponent reactions (MCRs) optimized for chromeno-pyrrole scaffolds. Key steps include:

  • Cyclocondensation : Brominated chromenone precursors are reacted with 4-fluorophenyl amines and furan-2-ylmethyl derivatives under acidic or basic conditions.
  • Functional group protection : The bromine substituent may require protection during furan-methylation to avoid side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) is used to isolate the product, followed by recrystallization in ethanol .
    Yield Optimization : Trials suggest yields range from 35–65% depending on solvent polarity (DMF > THF) and temperature control (60–80°C) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Multimodal characterization is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.8–8.2 ppm), furan methylene protons (δ 3.5–4.2 ppm), and diastereotopic protons in the chromeno-pyrrole core (δ 5.1–5.8 ppm).
    • ¹³C NMR : Confirm carbonyl signals (C3/C9: δ 170–180 ppm) and bromine-induced deshielding (C7: δ 120–125 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ within 2 ppm error.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrochromeno-pyrrole core .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energy barriers for key reactions like furan-methylation or bromine substitution. Reaction path screening identifies solvents (e.g., DMF vs. THF) that lower activation energy. For example:

SolventΔG‡ (kcal/mol)Predicted Yield
DMF18.272%
THF22.548%
These models are validated experimentally, reducing trial-and-error iterations by ~40% .

Q. How should researchers resolve contradictions in biological activity data across assays?

Contradictions often arise from assay-specific variables :

  • False positives in cytotoxicity : Use orthogonal assays (e.g., MTT, apoptosis markers, and live/dead staining) to confirm activity.
  • Solubility artifacts : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and validate with dynamic light scattering (DLS) to exclude aggregation .
  • Statistical rigor : Apply Design of Experiments (DoE) to test variables like pH, serum content, and incubation time. For example, a 2³ factorial design can isolate confounding factors .

Q. What strategies enhance the metabolic stability of this compound for in vivo studies?

  • Isotope labeling : Introduce deuterium at the furan-methyl group to slow CYP450-mediated oxidation.
  • Prodrug modification : Mask the 3,9-dione moiety with ester prodrugs, improving oral bioavailability.
  • Microsomal stability assays : Compare t½ in human liver microsomes (HLM) vs. rat S9 fractions to guide structural tweaks .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Scaffold diversification : Synthesize analogs with:
    • Halogen swaps (Br → Cl, I) at C7.
    • Fluorophenyl substituent variations (e.g., 3-F, 2,4-diF).
  • Binding free energy calculations : Use molecular docking (AutoDock Vina) to rank analogs by predicted ΔG binding to off-target kinases (e.g., EGFR vs. VEGFR2).
  • Selectivity profiling : Screen against a panel of 50+ kinases using immobilized metal affinity chromatography (IMAC) .

Methodological Considerations

Q. What experimental designs minimize impurities during large-scale synthesis?

  • Process Analytical Technology (PAT) : Inline FTIR monitors reaction progress to halt at >95% conversion.
  • Taguchi orthogonal arrays : Optimize parameters like stirring rate (300–600 rpm), reagent stoichiometry (1:1.2–1:1.5), and cooling rate post-reaction .

Q. How can advanced spectroscopy resolve tautomeric ambiguities in the chromeno-pyrrole core?

  • Variable-temperature NMR : Track proton exchange between enol and keto forms (δ 12–14 ppm for enolic OH).
  • Solid-state NMR : Resolves tautomer populations in crystalline vs. amorphous forms .

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